N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopentanamine
Description
N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopentanamine is a heterocyclic compound that features a pyridine and pyrimidine moiety. This compound is of interest due to its potential pharmacological activities and its structural uniqueness, which makes it a valuable subject for scientific research.
Properties
IUPAC Name |
N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-12(20-15-5-3-4-6-15)16-11-19-17(21-13(16)2)14-7-9-18-10-8-14/h7-12,15,20H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMLTRBNHSULAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(C)NC2CCCC2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopentanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Attachment of the Cyclopentanamine Group: The final step involves the attachment of the cyclopentanamine group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyridine and pyrimidine rings.
Reduction: Reduced forms of the compound, often leading to the saturation of double bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopentanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fibrotic diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various downstream effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Dichloroanilines: Although structurally different, these compounds also feature aromatic rings and are used in various chemical applications.
Uniqueness
N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopentanamine is unique due to its specific combination of pyridine, pyrimidine, and cyclopentanamine moieties. This structural arrangement provides distinct chemical properties and potential biological activities that are not commonly found in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
